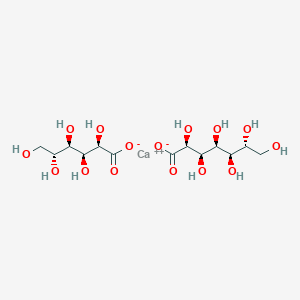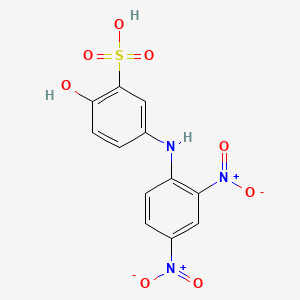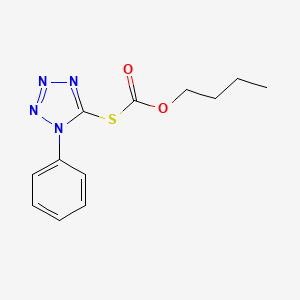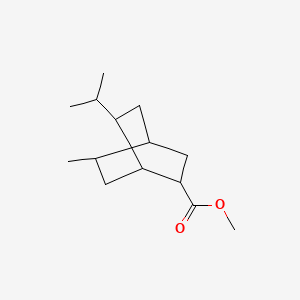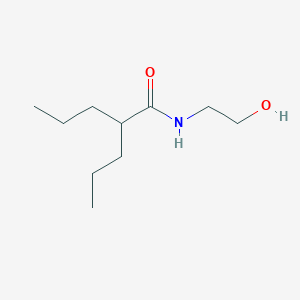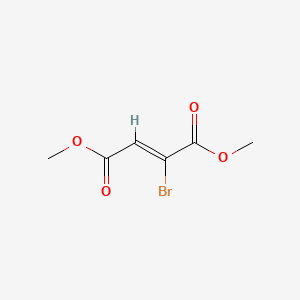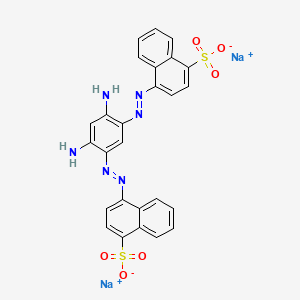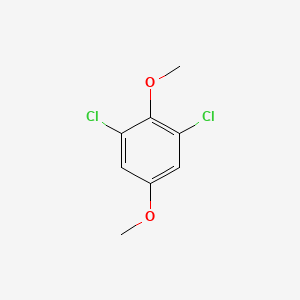
1,3-Dichloro-2,5-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of benzene, where two chlorine atoms and two methoxy groups are substituted at the 1,3 and 2,5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2,5-dimethoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with methoxy groups. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled conditions to ensure the selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions
1,3-Dichloro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the electrophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dechlorinated hydrocarbons and other reduced derivatives.
科学的研究の応用
1,3-Dichloro-2,5-dimethoxybenzene has several applications in scientific research:
作用機序
The mechanism of action of 1,3-dichloro-2,5-dimethoxybenzene involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can affect cellular pathways and processes, making it a valuable tool for studying biochemical mechanisms .
類似化合物との比較
Similar Compounds
1,4-Dichloro-2,5-dimethoxybenzene: Similar structure but with chlorine atoms at different positions.
2,5-Dichloro-1,3-dimethoxybenzene: Another isomer with different substitution pattern.
1,3-Dichloro-4,6-dimethoxybenzene: Similar compound with methoxy groups at different positions.
Uniqueness
1,3-Dichloro-2,5-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies .
特性
CAS番号 |
61887-07-8 |
|---|---|
分子式 |
C8H8Cl2O2 |
分子量 |
207.05 g/mol |
IUPAC名 |
1,3-dichloro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O2/c1-11-5-3-6(9)8(12-2)7(10)4-5/h3-4H,1-2H3 |
InChIキー |
YWBUGKRHEDZMFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)Cl)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


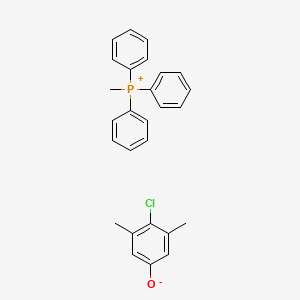
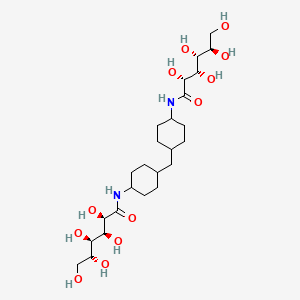
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


